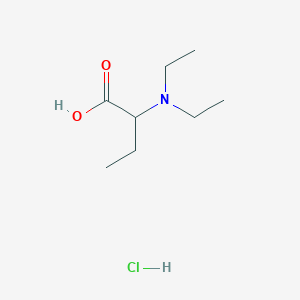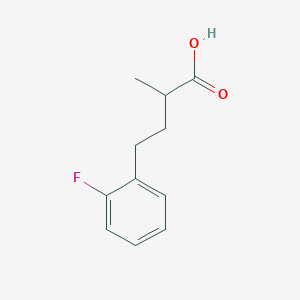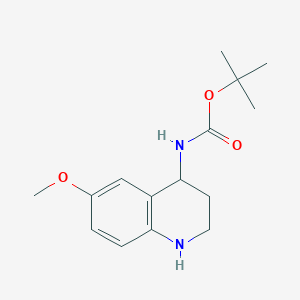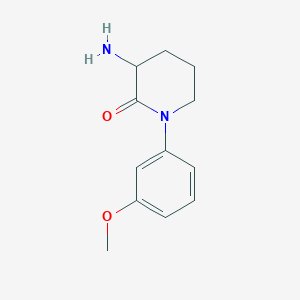![molecular formula C16H25N3O B1373672 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide CAS No. 1218166-69-8](/img/structure/B1373672.png)
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Descripción general
Descripción
“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a compound with the molecular formula C16H25N3O . It has a molecular weight of 275.39 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” consists of a pyrrolidine ring attached to a phenyl group and a hexanamide group .Chemical Reactions Analysis
The pyrrolidine ring in “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Antitrypanosomal Activity
The pyrrolidine ring, a component of the compound, is known for its medicinal properties. Derivatives of pyrrolidine have been studied for their antitrypanosomal activity, which is crucial in the treatment of diseases like sleeping sickness caused by Trypanosoma brucei . The ability to inhibit or kill these parasites makes compounds like “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” valuable for developing new treatments for neglected tropical diseases.
Anti-Malarial Applications
Similarly, the antitrypanosomal properties extend to anti-malarial applications. The compound’s structure could be optimized to target the malaria-causing parasite, Plasmodium falciparum. Given the rise of resistance to current treatments, new compounds with unique mechanisms of action are in high demand .
Drug Discovery and Design
The pyrrolidine ring is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization , contributes to the stereochemistry of molecules, and increases three-dimensional coverage, which is beneficial for binding to biological targets . This makes “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” a promising candidate for the design of novel biologically active compounds.
Structural Influence on Biological Activity
The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of a compound. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is essential in the development of enantioselective drugs .
Modulation of Physicochemical Properties
Incorporating the pyrrolidine ring into compounds like “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” can modify physicochemical parameters, which is crucial for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates .
Heterocyclic Scaffold for Diversity
The pyrrolidine ring is a heterocyclic scaffold that allows for greater structural diversity in medicinal chemistry. This diversity is key to discovering new drugs with various biological activities and targeting different diseases .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown activity against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively .
Mode of Action
Compounds with a similar pyrrolidine ring structure have been found to interact with multiple receptors . The pyrrolidine ring’s non-planarity allows it to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with similar structures have been found to have broad-spectrum biological activities .
Pharmacokinetics
Similar compounds have been found to have satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the biological activity of similar compounds can be influenced by the spatial orientation of substituents and different stereoisomers .
Propiedades
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUEVOINOULMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



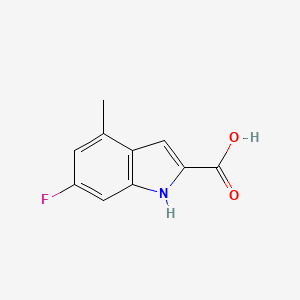
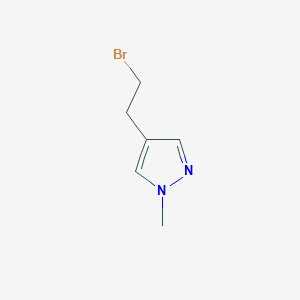
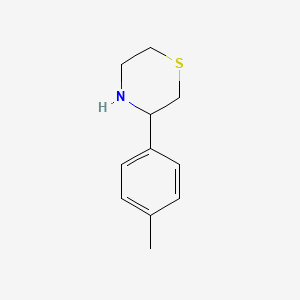
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
